Ketotifen

H1 receptor binding affinity Receptor selectivity profiling Antihistamine pharmacology

Ketotifen (CAS 34580-13-7) is a benzocycloheptathiophene-derivative second-generation noncompetitive histamine H1 receptor antagonist and mast cell stabilizer. It is formulated as the hydrogen fumarate salt (CAS 34580-14-8) for both ophthalmic solutions (0.025% and 0.035% preservative-free) and oral dosage forms (tablets, syrups).

Molecular Formula C19H19NOS
Molecular Weight 309.4 g/mol
CAS No. 34580-13-7
Cat. No. B1218977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKetotifen
CAS34580-13-7
Synonyms4,9-Dihydro-4-(1-methyl-4-piperidylidene)-10H-benzo(4,5)-cyclohepta(1,2-b)thiophen-10-one
Fumarate, Ketotifen
Ketotifen
Ketotifen Fumarate
Ketotifene
Ketotiphen
Ketotiphene
Zaditen
Molecular FormulaC19H19NOS
Molecular Weight309.4 g/mol
Structural Identifiers
SMILESCN1CCC(=C2C3=C(C(=O)CC4=CC=CC=C42)SC=C3)CC1
InChIInChI=1S/C19H19NOS/c1-20-9-6-13(7-10-20)18-15-5-3-2-4-14(15)12-17(21)19-16(18)8-11-22-19/h2-5,8,11H,6-7,9-10,12H2,1H3
InChIKeyZCVMWBYGMWKGHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityReadily soluble
In water, 15.3 mg/L at 25 °C /Estimated/
7.87e-03 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Ketotifen (CAS 34580-13-7) Procurement Guide: Dual-Action H1 Antagonist and Mast Cell Stabilizer for Ocular and Systemic Allergy Research


Ketotifen (CAS 34580-13-7) is a benzocycloheptathiophene-derivative second-generation noncompetitive histamine H1 receptor antagonist and mast cell stabilizer . It is formulated as the hydrogen fumarate salt (CAS 34580-14-8) for both ophthalmic solutions (0.025% and 0.035% preservative-free) and oral dosage forms (tablets, syrups) . Unlike first-generation antihistamines or single-mechanism mast cell stabilizers such as cromolyn sodium and nedocromil, ketotifen exerts a conjoint dual pharmacological action—direct H1 receptor blockade combined with inhibition of mast cell degranulation—enabling it to address both immediate histamine-driven symptoms and the upstream mediator release cascade . This dual mechanism, coupled with its availability in both topical ophthalmic and systemic oral formulations, positions ketotifen as a versatile research tool and therapeutic agent across allergic conjunctivitis, bronchial asthma prophylaxis, atopic dermatitis, and allergic rhinitis indications .

Why Ketotifen Cannot Be Interchanged with Other Topical Antihistamines or Mast Cell Stabilizers: A Comparator-Based Rationale


Within the class of topical dual-action ocular antiallergic agents—including olopatadine, azelastine, epinastine, and ketotifen—clinically meaningful differences in H1 receptor binding affinity, selectivity ratios, onset of action, conjunctival toxicity profiles, and formulation characteristics preclude simple interchange . Ketotifen exhibits an H1 Ki of 1.3 nM, placing it among the highest-affinity agents in the class alongside emedastine, yet its H1-over-H2 and H1-over-H3 selectivity ratios differ substantially from those of olopatadine (H1 Ki = 32 nM), azelastine (H1 Ki = 6.8 nM), and epinastine (H1 IC50 = 9.8 nM) . Furthermore, ketotifen is distinguished from pure mast cell stabilizers (cromolyn sodium, nedocromil, pemirolast) by its additional direct H1 antagonism, producing faster symptomatic relief—a single dose of ketotifen 0.025% has demonstrated superiority over a two-week, four-times-daily regimen of cromolyn sodium 4% in alleviating ocular itching and redness . When oral systemic therapy is required for multi-organ atopic disease, ketotifen is uniquely positioned as the only oral agent in its subclass capable of simultaneously addressing asthma, rhinitis, and dermatitis—a capability not shared by inhaled cromoglycate or topical-only dual-action agents . These pharmacodynamic, pharmacokinetic, and formulation-derived distinctions form the evidentiary basis for product-specific selection elaborated below.

Ketotifen Product-Specific Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


H1 Receptor Binding Affinity (Ki = 1.3 nM) and Selectivity Ratios vs Olopatadine, Azelastine, Epinastine, and Emedastine

In a standardized receptor binding panel using human H1, H2, and H3 receptors, ketotifen demonstrated an H1 Ki of 1.3 nM, equaling emedastine (Ki = 1.3 nM) as the highest-affinity H1 antagonist tested and exceeding olopatadine (Ki = 32 nM) by approximately 25-fold, azelastine (Ki = 6.8 nM) by approximately 5-fold, and epinastine (IC50 = 9.8 nM) . Ketotifen exhibited H1-over-H2 selectivity of approximately 888-fold (H2 Ki = 1,155 nM) and H1-over-H3 selectivity of approximately 1,751-fold (H3 Ki = 2,277 nM). By comparison, emedastine showed far greater selectivity ratios (H2/H1 ≈ 37,744; H3/H1 ≈ 9,562), while olopatadine displayed H2 Ki = 100,000 nM and H3 Ki = 79,400 nM, yielding a distinct selectivity signature . An independent vendor source corroborates ketotifen selectivity ratios of approximately 759-fold (H2/H1) and 1,923-fold (H3/H1) using Kis of 987 and 2,500 nM, respectively . This intermediate selectivity profile—high H1 affinity with moderate H2/H3 windows—differentiates ketotifen from both ultra-selective agents (emedastine) and lower-affinity dual-action comparators (olopatadine).

H1 receptor binding affinity Receptor selectivity profiling Antihistamine pharmacology Ketotifen Ki comparator panel

Onset of Action: Ketotifen 0.025% Achieves Median Onset at 15 Minutes vs Emedastine 0.05% at 30 Minutes in Controlled Allergen Challenge

In a double-masked, randomized, crossover study employing the Vienna Challenge Chamber model in 37 subjects with grass pollen-induced seasonal allergic conjunctivitis (SAC), the median time to onset of action—defined as time to first observation of a 20% reduction from baseline in composite ocular symptom score—was 15 minutes for ketotifen fumarate 0.025% ophthalmic solution versus 30 minutes for emedastine difumarate 0.05% ophthalmic solution (p = 0.048, generalized linear model) . During the initial 2 hours post-dose, ketotifen provided significantly greater relief of composite ocular symptoms (p = 0.026) and total symptom complex scores (p = 0.014) compared with emedastine . Both medications were effective at 5–8 hours post-dose, indicating comparable duration of action; the differentiation resides specifically in the speed of initial symptom relief . An independent clinical observation confirms ketotifen's onset of action at 20 minutes or less across all patients, with duration of action ranging from 8 to 13 hours . This head-to-head evidence establishes ketotifen's faster onset as a quantifiable differentiation parameter when selecting among H1 antagonists for experimental models or clinical formulations where rapid symptom control is prioritized.

Ocular onset of action Allergen challenge model Seasonal allergic conjunctivitis Ketotifen vs emedastine

Single-Dose Ketotifen 0.025% Superior to Two-Week Cromolyn Sodium 4% QID for Allergic Conjunctivitis Symptom Prevention

In a single-masked, contralateral-eye, active-controlled allergen-challenge study, 56 patients with confirmed allergic conjunctivitis underwent two weeks of cromolyn sodium 4% ophthalmic solution administered four times daily (QID) in one eye and placebo in the contralateral eye. At the final visit, patients received a single dose of ketotifen fumarate 0.025% in the eye previously treated with placebo and continued cromolyn in the other eye, followed by conjunctival provocation testing at 15 minutes and 4 hours post-instillation . Ketotifen was superior to cromolyn in preventing itching (P < 0.001) at all assessments and redness—including ciliary, conjunctival, and episcleral hyperemia (P ≤ 0.001)—at most assessment time points . Tearing scores were also lower in ketotifen-treated eyes, and patients reported greater ocular comfort with ketotifen than with cromolyn (P = 0.066) . The most common adverse event was burning/stinging associated with cromolyn instillation . This result demonstrates that a single dose of ketotifen, leveraging its dual H1 antagonism and mast cell stabilizing activity, outperforms a two-week, multi-dose regimen of a pure mast cell stabilizer—a finding with direct implications for procurement decisions where rapid, single-dose efficacy is valued over chronic prophylactic loading.

Ketotifen vs cromolyn Allergic conjunctivitis Conjunctival allergen challenge Mast cell stabilizer comparison

Dual Pharmacological Mechanism: Conjoint H1 Antagonism and Mast Cell Stabilization vs Single-Mechanism Agents Cromolyn and Nedocromil

Ketotifen is distinguished from sodium cromolyn and nedocromil—both classified as pure mast cell stabilizers—by its conjoint mechanism encompassing direct noncompetitive H1 receptor antagonism (Ki = 1.3 nM), inhibition of mast cell degranulation, and additional antimediator properties including inhibition of leukotriene formation, platelet-activating factor activity, and eosinophil chemotaxis . Cromolyn sodium and nedocromil lack direct H1 receptor antagonist activity, functioning solely through mast cell membrane stabilization and, in the case of nedocromil, additional anti-inflammatory effects on eosinophils and neutrophils . Quantitative differentiation: ketotifen at 50–100 μM inhibits compound 48/80-induced degranulation of rat peritoneal mast cells, and at 20 mg/kg orally produces 54.6% inhibition of the passive cutaneous anaphylaxis (PCA) reaction in rats . In contrast, sodium cromoglycate at concentrations of 1–1,000 μM failed to exert any inhibitory effect on IgE-mediated allergic histamine release from rat peritoneal mast cells . For procurement involving mast cell activation syndrome (MCAS) or ocular allergy models, the dual mechanism renders ketotifen capable of simultaneously blocking already-released histamine at the H1 receptor while preventing further mast cell degranulation—a therapeutic breadth that pure stabilizers cannot provide.

Dual-action mechanism Mast cell stabilization H1 antagonism Ketotifen vs cromolyn Ketotifen vs nedocromil

Oral Ketotifen Provides Simultaneous Multi-Organ Atopic Disease Coverage Unavailable with Inhaled Cromoglycate or Topical-Only Dual-Action Agents

A comprehensive review of ketotifen's therapeutic profile establishes a key systemic differentiation: unlike inhaled sodium cromoglycate, which is limited to pulmonary delivery, oral ketotifen ameliorates the symptoms of asthma, rhinitis, and dermatitis when present together in atopic patients . Quantitative clinical evidence demonstrates that after 6–12 weeks of oral ketotifen administration, approximately 70% of patients with mild to moderate bronchial asthma experience significant reduction in respiratory symptoms, and approximately 50% achieve reduction in concomitant antiasthmatic drug requirements . Additionally, oral ketotifen has demonstrated a steroid-sparing effect in steroid-dependent asthmatics (P < 0.01) . Comparative trials indicate ketotifen has comparable clinical utility to inhaled sodium cromoglycate for asthma, with the critical advantage of requiring only twice-daily oral administration and providing coverage of coexisting allergic rhinitis and atopic dermatitis—indications for which inhaled cromoglycate offers no benefit . Oral bioavailability is approximately 50–60% due to hepatic first-pass metabolism, with peak plasma concentrations reached at 2–4 hours and a terminal elimination half-life of approximately 21 hours . No topical dual-action agent (olopatadine, azelastine, epinastine) is approved for oral systemic administration, making ketotifen the only agent in its pharmacological class available for systemic multi-organ atopic disease management.

Oral antihistamine Multi-organ atopic disease Asthma prophylaxis Ketotifen vs cromoglycate Systemic allergy management

First and Only OTC Preservative-Free Antihistamine Eye Drop: Ketotifen 0.035% Formulation Differentiation

In September 2020, the FDA approved ketotifen fumarate ophthalmic solution 0.035% (Alaway Preservative Free) as the first and only over-the-counter preservative-free antihistamine eye drop indicated for temporary relief of itchy eyes due to pollen, ragweed, grass, animal hair, and dander in adults and children ≥3 years of age . This formulation provides relief within minutes of instillation lasting up to 12 hours with a single dose . In a comparative, randomized, investigator-masked clinical study, preservative-free ketotifen 0.025% demonstrated comparable efficacy to preserved olopatadine 0.1% over 28 days of treatment for moderate to severe seasonal allergic conjunctivitis, with composite symptom scores improving from 6.8 ± 1.2 to 0.9 ± 1.0 in the ketotifen group (no statistically significant difference between groups, P = 0.67) . Importantly, a trend toward better ocular tolerability was reported with preservative-free ketotifen compared to preserved olopatadine at day 7 (P = 0.054), and a trend for more rapid resolution of conjunctival hyperemia was noted in the ketotifen group . Additionally, conjunctival toxicity studies have demonstrated that ketotifen and azelastine produce greater LDH release, cytoplasmic degeneration, and nuclear degeneration in cultured conjunctival cells compared with olopatadine, and that ketotifen-containing solutions exhibit significantly lower Na⁺, Cl⁻, and pH levels relative to olopatadine . The preservative-free formulation of ketotifen directly addresses the toxicity concern by eliminating benzalkonium chloride exposure, a factor clinically relevant for patients with compromised ocular surfaces or those requiring chronic therapy.

Preservative-free formulation Ophthalmic antihistamine OTC eye drops Ketotifen Alaway Ocular tolerability

Ketotifen Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


High-Affinity H1 Receptor Binding Studies Requiring an Intermediate Selectivity Pharmacological Tool

Ketotifen (H1 Ki = 1.3 nM) serves as an optimal reference H1 antagonist in receptor binding and signal transduction assays where both high affinity and a defined, moderate selectivity window over H2 and H3 receptors (~888-fold and ~1,751-fold, respectively) are desired . Unlike emedastine, which exhibits extreme H2/H3 selectivity ratios exceeding 37,000-fold and may confound interpretation of H1-mediated effects in tissues co-expressing H2/H3 receptors, ketotifen's intermediate selectivity profile provides a more physiologically relevant tool for investigating H1 receptor pharmacology in complex biological systems where low-level engagement of H2/H3 may be informative . Its noncompetitive antagonist mechanism further distinguishes it from competitive antagonists such as cetirizine or levocabastine, making it suitable for studies of insurmountable antagonism and receptor reserve phenomena.

Conjunctival Allergen Challenge Models Requiring Rapid Onset and Single-Dose Efficacy Superior to Pure Mast Cell Stabilizers

Ketotifen 0.025% ophthalmic solution is the agent of choice for conjunctival allergen challenge (CAC) models where rapid onset of action (median 15 minutes), single-dose superiority over chronic cromolyn regimens (P < 0.001 for itching prevention), and dual H1/MCS mechanism are experimental requirements . Its demonstrated faster onset versus emedastine (15 vs 30 minutes, p = 0.048) and superior early-phase composite ocular symptom relief (p = 0.026 in the first 2 hours post-dose) make ketotifen the preferred tool for studying temporal dynamics of acute allergic conjunctivitis intervention . The single-dose paradigm (one drop producing 8–13 hours of effect) also simplifies experimental design compared to agents requiring multi-day loading regimens.

Systemic Multi-Organ Atopic Disease Models Requiring Oral Dual-Action Pharmacotherapy

Oral ketotifen (1 mg twice daily) is uniquely suited for preclinical or clinical research models of polysymptomatic atopic disease where simultaneous coverage of asthma, allergic rhinitis, and atopic dermatitis is required from a single agent . Its oral bioavailability of approximately 50–60%, biphasic elimination with a terminal half-life of approximately 21 hours, and established steroid-sparing effect (P < 0.01) in steroid-dependent asthma support its use in chronic multi-organ allergy models . No other dual-action antihistamine/mast cell stabilizer (olopatadine, azelastine, epinastine) is available in an oral systemic formulation, making ketotifen the only viable candidate for studies investigating integrated systemic modulation of the atopic march across respiratory, dermatological, and ocular compartments .

Ocular Surface Toxicity Comparative Studies and Preservative-Free Formulation Development

Ketotifen's documented in vitro conjunctival toxicity profile—characterized by significantly greater LDH release, cytoplasmic and nuclear degeneration, and lower Na⁺, Cl⁻, and pH levels compared with olopatadine under identical benzalkonium chloride concentrations —makes it a valuable positive control and reference compound in ocular surface toxicity screening panels. The recent introduction of preservative-free ketotifen 0.035% (FDA-approved 2020 as the first OTC preservative-free antihistamine eye drop) provides an additional research tool for comparative formulation studies investigating the contribution of preservatives versus active pharmaceutical ingredients to ocular surface damage . This formulation differentiation also enables procurement for clinical scenarios involving compromised ocular surfaces, chronic therapy, or pediatric populations where preservative avoidance is prioritized .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ketotifen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.